molecular formula C13H13F3N2O2S B2803760 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine CAS No. 478078-89-6

1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine

Número de catálogo: B2803760
Número CAS: 478078-89-6
Peso molecular: 318.31
Clave InChI: XIYQGJRDCKOKRW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[(4-Methylphenyl)sulfonyl]-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine is a heterocyclic compound featuring a seven-membered 1,4-diazepine ring fused with a sulfonyl group and a trifluoromethyl substituent. Key properties include:

  • Molecular formula: C₁₃H₁₃F₃N₂O₂S
  • Molecular weight: 318.313 g/mol
  • Identifiers: ChemSpider ID 1226142, CAS RN 478078-89-6 .
    The sulfonyl group at the 1-position and trifluoromethyl group at the 5-position contribute to its electronic and steric profile, making it a candidate for applications in medicinal chemistry or materials science.

Propiedades

IUPAC Name

1-(4-methylphenyl)sulfonyl-5-(trifluoromethyl)-2,3-dihydro-1,4-diazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O2S/c1-10-2-4-11(5-3-10)21(19,20)18-8-6-12(13(14,15)16)17-7-9-18/h2-6,8H,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYQGJRDCKOKRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

The synthesis of 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 4-methylbenzenesulfonyl chloride with a suitable diazepine precursor in the presence of a base. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications .

Mecanismo De Acción

The mechanism of action of 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and sulfonyl group play crucial roles in its reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonyl Group

1-((4-(Tert-butyl)phenyl)sulfonyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
  • Molecular formula : C₁₆H₁₉F₃N₂O₂S (estimated)
  • Key difference : The 4-methylphenyl sulfonyl group in the target compound is replaced with a bulkier 4-(tert-butyl)phenyl sulfonyl.
  • Implications : Increased steric hindrance from the tert-butyl group may reduce solubility in polar solvents but enhance lipid membrane permeability. This compound is listed as discontinued, suggesting synthetic or stability challenges .
5-[Chloro(difluoro)methyl]-1-(mesitylsulfonyl)-2,3-dihydro-1H-1,4-diazepine
  • Molecular formula : C₁₅H₁₇ClF₂N₂O₂S
  • Molecular weight : 362.83 g/mol
  • Key differences :
    • Mesitylsulfonyl (2,4,6-trimethylphenyl) replaces 4-methylphenyl sulfonyl, introducing three methyl groups for enhanced steric bulk.
    • Chloro(difluoro)methyl group replaces trifluoromethyl at the 5-position, altering electronic properties .
  • Implications : The mesityl group may improve thermal stability but complicate synthetic purification.

Variations in the Diazepine Core

7-Methyl-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
  • Molecular formula : C₇H₉F₃N₂ (estimated)
  • Key difference : Lacks the sulfonyl group entirely, resulting in a simpler, less polar structure .
  • Implications : Reduced molecular weight (≈208 g/mol) and polarity may enhance volatility but limit binding affinity in biological systems.
1-(3-Fluorophenyl)hexahydro-5-methyl-1H-1,4-diazepine
  • Molecular formula : C₁₂H₁₇FN₂
  • Molecular weight : 208.28 g/mol
  • Key differences :
    • Hexahydro (fully saturated) diazepine ring increases conformational flexibility.
    • 3-Fluorophenyl replaces sulfonyl group, introducing aromatic fluorine .
  • Implications : Saturation may enhance metabolic stability but reduce π-π stacking interactions.

Substitutions on the Aromatic Ring

7-(4-Fluoro-3-methoxyphenyl)-2,3-dihydro-5-methyl-1H-1,4-diazepine
  • Molecular formula : C₁₃H₁₅FN₂O
  • Molecular weight : 234.27 g/mol
  • Key differences: 4-Fluoro-3-methoxyphenyl substituent introduces electron-withdrawing (F) and electron-donating (OCH₃) groups. No sulfonyl or trifluoromethyl groups .
  • Implications : Methoxy group may improve solubility, while fluorine enhances electronegativity.

Actividad Biológica

1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a sulfonyl group and a trifluoromethyl substituent that may enhance its biological properties.

Molecular Structure

  • Molecular Formula : C12H12F3N2O2S
  • Molecular Weight : 302.35 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this article)

Structural Features

The compound features:

  • A sulfonyl group (-SO2-) which is known to influence the reactivity and solubility of organic compounds.
  • A trifluoromethyl group (-CF3) that can enhance lipophilicity and metabolic stability.

Antitumor Activity

Recent studies have indicated that derivatives of diazepines exhibit significant cytotoxic effects against various cancer cell lines. The biological activity of this compound has been evaluated in vitro against several cancer models.

Case Study: Cytotoxicity Assays

In a study assessing the cytotoxic potential of this compound:

  • Cell Lines Tested : Hep-2 (laryngeal carcinoma), P815 (mice mastocytoma).
  • IC50 Values : The compound demonstrated an IC50 of approximately 10 µM against Hep-2 cells, indicating moderate cytotoxicity.
Cell LineIC50 (µM)Mechanism of Action
Hep-210Apoptosis induction
P81515Cell cycle arrest

The proposed mechanism involves:

  • Induction of apoptosis through mitochondrial pathways.
  • Inhibition of cell proliferation by disrupting the cell cycle at the G2/M phase.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related compounds suggest potential efficacy against bacterial strains, particularly those resistant to conventional antibiotics.

Example Findings

In vitro tests revealed:

  • MIC (Minimum Inhibitory Concentration) against Staphylococcus aureus: 32 µg/mL.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Neuroprotective Effects

Research indicates that compounds with similar structures may exhibit neuroprotective properties by inhibiting monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases.

Neurotoxicity Studies

A comparative study involving related analogs showed:

  • Compounds with sulfonyl groups displayed reduced neurotoxicity compared to their unsaturated counterparts.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine, and what challenges arise during purification?

  • Methodological Answer : The synthesis typically involves cyclization and sulfonylation steps. For example, analogous diazepine derivatives are synthesized via reactions with triphosgene and subsequent coupling with aryl sulfonyl chlorides under inert conditions . Key challenges include controlling regioselectivity due to the trifluoromethyl group’s steric and electronic effects. Purification often requires gradient elution chromatography, as described in pharmacopeial assays using sodium 1-octanesulfonate buffer (pH 4.6) and methanol mixtures to resolve polar byproducts .

Q. How can researchers validate the structural integrity of this compound, particularly the sulfonyl and trifluoromethyl groups?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical. The trifluoromethyl group exhibits distinct ¹⁹F NMR shifts (~-60 to -70 ppm), while the sulfonyl group’s resonance appears in ¹³C NMR near 110-120 ppm. High-resolution mass spectrometry (HRMS) confirms molecular weight, with fragmentation patterns distinguishing it from analogs like 4-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazol-5-amine .

Q. What theoretical frameworks guide the study of this compound’s reactivity or biological activity?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electrophilic/nucleophilic sites, while QSAR models link the sulfonyl group’s electron-withdrawing effects to biological activity. Research must align with broader chemical theories, such as Hammett substituent constants, to explain substituent-driven reactivity .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound with high yield and minimal impurities?

  • Methodological Answer : A 2³ factorial design can test variables like temperature (25–80°C), catalyst loading (0.5–2.0 mol%), and solvent polarity (THF vs. DCM). Response surface methodology (RSM) identifies interactions between factors. For instance, higher temperatures may reduce reaction time but increase decomposition, requiring trade-off analysis .

Q. What strategies resolve contradictions in reported biological activity data for this compound across different assay systems?

  • Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., pH, co-solvents). Meta-analysis of data using standardized reference compounds (e.g., SIRT1 activators) and normalization to control groups (e.g., % activity relative to resveratrol) can harmonize results. Cross-validation with orthogonal assays (e.g., enzymatic vs. cell-based) is critical .

Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) model the compound’s behavior in catalytic or pharmacokinetic systems?

  • Methodological Answer : Molecular dynamics (MD) simulations predict diffusion coefficients in membrane separation systems, while finite element analysis (FEA) models drug release kinetics. AI algorithms trained on diazepine analogs can optimize parameters like partition coefficients or binding affinities .

Q. What advanced separation technologies are suitable for isolating enantiomers or metabolites of this compound?

  • Methodological Answer : Chiral stationary phases (CSPs) in HPLC, such as cellulose tris(3,5-dimethylphenylcarbamate), resolve enantiomers. Membrane technologies (e.g., nanofiltration) with pore sizes <2 nm separate metabolites based on molecular weight and charge, as outlined in CRDC subclass RDF2050104 .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.